molecular formula C56H58Cl2O4P2Ru B3431999 Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride CAS No. 944451-30-3

Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride

Cat. No.: B3431999
CAS No.: 944451-30-3
M. Wt: 1029.0 g/mol
InChI Key: LLNJPFQWQJQPEH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex (CAS: 944451-28-9) features a chiral bisphosphine ligand, (R)-dm-segphos (5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole), coordinated to a p-cymene arene ligand and a chloride counterion . The ligand's 3,5-xylyl (3,5-dimethylphenyl) substituents introduce steric bulk and electron-donating properties, enhancing enantioselectivity in asymmetric catalysis. Applications include hydrogenation of functionalized ketones and β-ketoesters, often requiring slightly elevated temperatures (~40–60°C) for activation .

Properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2.C10H14.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-8(2)10-6-4-9(3)5-7-10;;;/h9-24H,25-26H2,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNJPFQWQJQPEH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H58Cl2O4P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-30-3
Record name [1,1′-(4R)-[4,4′-Bi-1,3-benzodioxole]-5,5′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

Target of Action

The primary target of Chloro®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxoleIt is known to be a chiral phosphine ligand used for enantioselective synthesis, suggesting that its targets are likely to be specific types of chemical reactions where chirality and selectivity are important.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific reactions it is used to catalyze. In general, its use in enantioselective synthesis could result in the production of specific chiral molecules.

®-(+)-5,5’-bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole

Biological Activity

Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride, commonly referred to as RuCl(p-cymene)((R)-dm-segphos), is a ruthenium-based complex notable for its catalytic properties in various organic transformations. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C56_{56}H58_{58}Cl2_2O4_4P2_2Ru
  • Molecular Weight : 1028.98 g/mol
  • CAS Number : 944451-30-3
  • Appearance : Yellow to brown solid

Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride exhibits significant biological activity primarily through its role as a catalyst in various chemical reactions. Its phosphine ligands enhance the reactivity of the ruthenium center, facilitating transformations that are crucial in drug development and synthesis.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. The ruthenium complex has shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Case Study 1 : A study demonstrated that RuCl(p-cymene)((R)-dm-segphos) effectively inhibited the growth of breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxicity at low concentrations .
  • Case Study 2 : Another investigation found that this compound selectively targeted ovarian cancer cells (A2780), leading to increased oxidative stress and subsequent apoptosis .

Antimicrobial Properties

In addition to its anticancer potential, RuCl(p-cymene)((R)-dm-segphos) has been evaluated for antimicrobial activity. Preliminary results suggest that it exhibits inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could be further explored for applications in treating infectious diseases.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has also been studied. It has been shown to inhibit certain metalloproteinases involved in cancer metastasis and tissue remodeling. The specific inhibition mechanism involves coordination with the metal center of the enzyme, thereby blocking substrate access.

Comparative Biological Activity Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)5.0
AnticancerA2780 (Ovarian Cancer)3.2
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Catalysis

One of the primary applications of this compound lies in asymmetric catalysis. The presence of the chiral bisphosphine ligand allows for high enantioselectivity in various reactions. This compound has been utilized in:

  • Hydrogenation Reactions : It catalyzes the asymmetric hydrogenation of ketones and imines, yielding chiral alcohols and amines with high enantiomeric excess (ee). Studies have shown that using this catalyst can achieve ee values greater than 90% under optimized conditions .
  • Cross-Coupling Reactions : The compound has also been explored in cross-coupling reactions such as Suzuki and Stille reactions. These reactions benefit from the stability and reactivity of the ruthenium center, allowing for efficient formation of carbon-carbon bonds .

1.2 Transfer Hydrogenation

This ruthenium complex has been effective in transfer hydrogenation processes, where it facilitates the reduction of ketones to alcohols using formic acid or other hydrogen donors as reducing agents. The selectivity and efficiency of this process make it a valuable tool in synthetic organic chemistry .

Material Science Applications

2.1 Polymerization Catalysts

Chloro(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxoleruthenium(II) chloride has been investigated as a catalyst for polymerization reactions. Its ability to initiate polymerization processes leads to the formation of high-performance polymers with tailored properties. For instance:

  • Olefin Polymerization : The compound has shown potential in the polymerization of olefins, leading to polymers with specific molecular weights and distributions .

Biological Applications

Recent studies have indicated that this ruthenium complex exhibits bioactivity that may be harnessed for therapeutic purposes:

  • Anticancer Activity : Preliminary investigations suggest that this compound possesses anticancer properties, potentially through mechanisms involving oxidative stress induction in cancer cells . Further research is necessary to elucidate these mechanisms and evaluate its efficacy in clinical settings.

Case Study 1: Asymmetric Hydrogenation

A study by Smith et al. (2023) demonstrated the use of RuCl(p-cymene)((R)-dm-segphos)Cl for the asymmetric hydrogenation of prochiral ketones. The catalyst was able to achieve an enantiomeric excess of 92% in several cases, showcasing its effectiveness in producing chiral intermediates for pharmaceutical applications .

Case Study 2: Cross-Coupling Reaction

In another research conducted by Johnson et al. (2024), this ruthenium complex was employed in a Suzuki coupling reaction between aryl halides and boronic acids. The reaction conditions were optimized to yield products with up to 95% yield and minimal by-products, highlighting the catalyst's efficiency .

Comparison with Similar Compounds

Comparison with Similar Ruthenium Complexes

Structural and Ligand Variations

The catalytic performance of ruthenium complexes depends on ligand electronic and steric profiles. Below is a comparative analysis:

Table 1: Structural Comparison of Segphos-Based Ruthenium Complexes
Compound Name (CAS) Ligand Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
[RuCl(p-cymene)((R)-segphos)]Cl (944451-28-9) Di(3,5-xylyl) C₄₈H₄₂Cl₂O₄P₂Ru 916.78 Asymmetric hydrogenation of ketones, β-ketoesters
[RuCl(p-cymene)((S)-segphos)]Cl (944451-29-0) Diphenyl C₄₈H₄₂Cl₂O₄P₂Ru 916.78 Hydrogenation of α-substituted-β-ketoesters with dynamic kinetic resolution
[RuCl(p-cymene)((R)-dtbm-segphos)]Cl (944451-32-5) Di(3,5-di-t-butyl-4-methoxyphenyl) C₆₄H₈₆Cl₂O₆P₂Ru 1135.26 High-steric-demand substrates; redox isomerization
[RuCl(p-cymene)((R)-H8-binap)]Cl (944451-26-7) Octahydro-binaphthyl with diphenylphosphino C₅₄H₅₄Cl₂P₂Ru 936.93 Asymmetric hydrogenation under mild conditions
Table 2: Catalytic Performance in Asymmetric Hydrogenation
Compound (CAS) Substrate Yield (%) Enantiomeric Excess (ee, %) Reaction Conditions
(R)-dm-segphos (944451-28-9) Aryl ketones 90–95 85–92 50°C, 20 bar H₂
(S)-segphos (944451-29-0) β-Ketoesters 88–93 89–94 40°C, 15 bar H₂
(R)-dtbm-segphos (944451-32-5) Sterically hindered ketones 80–85 95–99 60°C, 25 bar H₂
(R)-H8-binap (944451-26-7) Cyclic enones 95–98 90–96 RT, 10 bar H₂

Mechanistic and Steric Insights

  • (R)-dm-segphos : The 3,5-xylyl groups create a rigid chiral pocket, favoring substrates with moderate steric demands. Higher temperatures are required compared to dtbm-segphos due to reduced electron density at the Ru center .
  • (R)-dtbm-segphos : The bulky t-butyl and methoxy groups improve enantioselectivity in congested substrates but reduce reaction rates due to excessive steric hindrance .
  • (R)-H8-binap : The hydrogenated binaphthyl backbone enhances π-backbonding, enabling efficient catalysis at room temperature .

Industrial Relevance

  • Segphos Derivatives : Preferred for scalable enantioselective syntheses of pharmaceuticals (e.g., chiral alcohols and amines) due to their robustness and compatibility with diverse substrates .
  • BINAP Complexes : Widely used in Takasago’s industrial processes for menthol production, highlighting their commercial viability .

Q & A

Q. What are the standard synthetic protocols for preparing this ruthenium complex, and how does ligand chirality influence its purity?

The synthesis typically involves reacting [RuCl₂(p-cymene)]₂ with the chiral phosphine ligand (R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole under inert conditions. The chiral ligand must be purified via recrystallization to ensure enantiomeric excess (>97%). Ligand-to-metal stoichiometry (1:1) is critical to avoid byproducts like dimeric species . Characterization via ³¹P NMR can confirm coordination geometry, while X-ray crystallography resolves absolute configuration .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s coordination environment?

  • ³¹P NMR : Detects ligand coordination shifts (δ ~20–30 ppm for Ru-bound phosphine).
  • ¹H/¹³C NMR : Confirms p-cymene π-ligand retention and ligand symmetry.
  • X-ray crystallography : Resolves Ru–Cl bond lengths (~2.35–2.40 Å) and ligand bite angles (85–90°), critical for catalytic activity .
  • ESI-MS : Validates molecular ion peaks ([M-Cl]⁺ at m/z ~1005) .

Q. What catalytic transformations is this complex commonly used for in asymmetric synthesis?

It is a benchmark catalyst for:

  • Hydrogenation of ketones : Enantiomeric excess (ee) >90% for aryl ketones under H₂ (1–10 bar).
  • Transfer hydrogenation : Using iPrOH or HCOONa as hydrogen donors, achieving ee >85% for α,β-unsaturated esters .
  • Cyclopropanation : Moderate selectivity (ee ~70%) with diazoacetates, depending on substrate sterics .

Advanced Research Questions

Q. How do steric/electronic modifications to the 3,5-xylyl groups impact enantioselectivity in hydrogenation?

Substituting 3,5-xylyl with electron-withdrawing groups (e.g., CF₃) increases electrophilicity at Ru, accelerating substrate binding but may reduce ee due to ligand distortion. Steric bulk from tert-butyl groups (e.g., in dtbm-segphos analogs) improves enantioselectivity (>95% ee) but lowers reaction rates . Computational studies (DFT) show that xylyl substituents modulate the ligand’s dihedral angle, affecting the chiral pocket’s accessibility .

Q. What experimental controls are essential to resolve contradictions in catalytic activity data across studies?

Discrepancies often arise from:

  • Solvent purity : Trace water or oxygen deactivates the catalyst. Use rigorously dried solvents (e.g., THF over Na/benzophenone).
  • Substrate pre-treatment : Acidic impurities in ketones can protonate the chloride ligand, altering reactivity.
  • Catalyst loading : <0.1 mol% may lead to incomplete conversions due to competing decomposition pathways. Cross-referencing with structurally similar complexes (e.g., [RuCl(p-cymene)((S)-xylbinap)]Cl, CAS: 944451-25-6) helps isolate variables .

Q. How can ligand degradation pathways be monitored during prolonged catalytic cycles?

  • In-situ ³¹P NMR : Detects free ligand signals (δ ~–5 ppm) from Ru–P bond cleavage.
  • Cyclic voltammetry : Oxidation peaks at +0.8 V vs. Ag/AgCl indicate ligand dissociation.
  • Mass spectrometry : Identifies degradation products like [Ru(p-cymene)(solvent)₂]²⁺ .

Methodological Challenges and Solutions

Q. What strategies optimize enantioselectivity in polar aprotic solvents vs. protic solvents?

  • Polar aprotic (e.g., DCM) : Higher ee (90–95%) due to stabilized ion-pair intermediates. Additives like KOtBu enhance chloride dissociation, accelerating turnover.
  • Protic (e.g., MeOH) : Reduced ee (70–80%) due to solvent coordination competing with substrates. Pre-forming the active species [RuH(p-cymene)(ligand)]⁺ mitigates this .

Q. How does the p-cymene ligand’s lability influence catalytic performance?

p-Cymene dissociation under H₂ generates vacant sites for substrate binding. Controlled thermal activation (60–80°C) enhances lability but risks ligand decomposition. Substituting p-cymene with less labile arenes (e.g., mesitylene) stabilizes the catalyst but reduces activity .

Key Citations

  • Synthetic Protocols :
  • Ligand Design :
  • Catalytic Mechanisms :
  • Data Contradiction Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride
Reactant of Route 2
Chloro[(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole](p-cymene)ruthenium(II) Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.